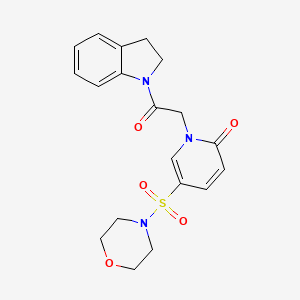

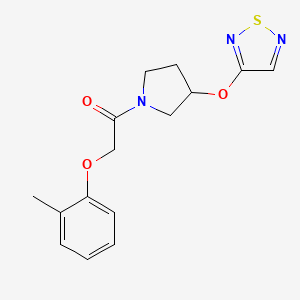

![molecular formula C26H21NO5 B2435576 8-benzoyl-6-(4-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 866727-54-0](/img/structure/B2435576.png)

8-benzoyl-6-(4-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzoyl group, a methoxybenzyl group, and a dioxinoquinolinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The presence of multiple aromatic rings suggests that the compound could have a planar structure, which might be important for its chemical properties and interactions with other molecules.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzoyl group could participate in acylation reactions, and the methoxy group could be involved in ether cleavage or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar groups like the methoxy group and the carbonyl group in the benzoyl group .Scientific Research Applications

Organic Synthesis and Material Science

One area of application is in the synthesis of complex organic molecules and materials. For instance, the synthesis of isoaaptamine analogues, which are potent inhibitors of protein kinase C (PKC), demonstrates the utility of related quinoline derivatives in medicinal chemistry (Walz & Sundberg, 2000). Similarly, photochromic molecules derived from quinoline and naphthyridine series, like QC1 and QC18a, showcase the potential in developing materials with photo-responsive properties (Aloïse et al., 2006).

Photochemistry

The study of photoenolizable ketones in quinoline and 1,8-naphthyridine series, including compounds such as QC1 and QC18a, elucidates the photochemical mechanisms that could be crucial for designing photoresponsive materials (Aloïse et al., 2006). This research indicates the potential of quinoline derivatives in the development of new photonic and electronic devices by harnessing their photochromic performances.

Medicinal Chemistry

The structural motifs present in "8-benzoyl-6-(4-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one" are reminiscent of bioactive compounds that exhibit various pharmacological activities. For example, derivatives of quinoline have been synthesized for their potential antimalarial and anticancer properties (Rice, 1976). The synthesis and evaluation of these derivatives highlight the ongoing interest in quinoline derivatives as a scaffold for drug development.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-benzoyl-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO5/c1-30-19-9-7-17(8-10-19)15-27-16-21(25(28)18-5-3-2-4-6-18)26(29)20-13-23-24(14-22(20)27)32-12-11-31-23/h2-10,13-14,16H,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUZKFZTDCVWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

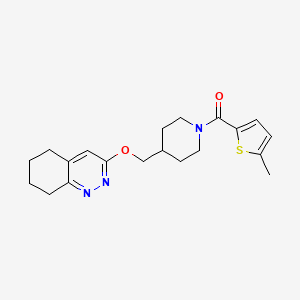

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)

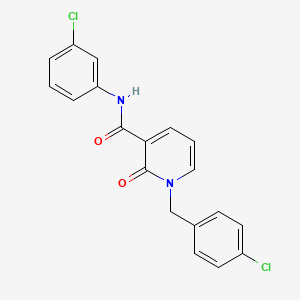

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2435499.png)

![Ethyl 4-[[7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2435501.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)

![N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2435506.png)

![3-(2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2435507.png)

![3-amino-6-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2435509.png)

![2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2435514.png)

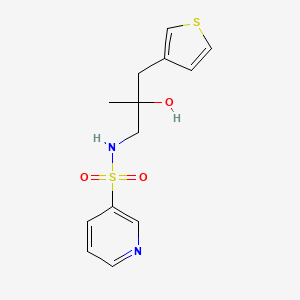

![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2435515.png)